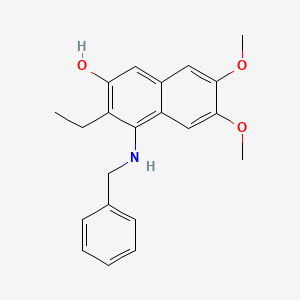![molecular formula C12H18N2S2 B4961888 N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea (EMPTU) is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology due to its potential therapeutic applications. EMPTU is a thiourea derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the activity of NF-κB. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of other compounds. However, N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has not been extensively studied in clinical trials, so its potential for therapeutic applications in humans is not fully understood.
Orientations Futures
There are several future directions for research on N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea. One area of interest is its potential as a chemotherapeutic agent. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes, making it a potential treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the safety and efficacy of N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea in humans.
Méthodes De Synthèse
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea can be synthesized through the reaction of N-ethyl-N'-methylthiourea with 4-methylphenylthioethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea as a white crystalline solid with a melting point of 143-144°C.
Applications De Recherche Scientifique
N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor effects. N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been studied in vitro and in vivo for its potential as a chemopreventive and chemotherapeutic agent. It has also been studied for its potential to protect against oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-ethyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S2/c1-3-13-12(15)14-8-9-16-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFRNZRAFBGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCSC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)
